molecular formula C14H16O2 B569521 [1,1-Biphenyl]-3,3-diol,6,6-dimethyl- CAS No. 116668-39-4

[1,1-Biphenyl]-3,3-diol,6,6-dimethyl-

Cat. No.: B569521
CAS No.: 116668-39-4
M. Wt: 216.28
InChI Key: ZTRGRPYLKBAAKN-UHFFFAOYSA-N
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Description

Biphenyl compounds are a class of organic compounds which consist of two connected phenyl rings . They are used as intermediates for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .


Synthesis Analysis

Biphenyl compounds can be synthesized through various methods. One such method involves the condensation of certain compounds with hydrazine or 1,4-diaminobenzene .


Molecular Structure Analysis

The molecular structure of biphenyl compounds is characterized by two connected phenyl rings . More detailed structural analysis would require specific information about the compound .


Chemical Reactions Analysis

The chemical reactions involving biphenyl compounds can vary widely depending on the specific compound and conditions. For instance, some biphenyl derivatives have been used in the creation of covalent organic frameworks (COFs), which are assembled by connecting organic building units via covalent bonds .


Physical and Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .

Mechanism of Action

The mechanism of action of biphenyl compounds can vary greatly depending on their specific structure and the context in which they are used. For example, certain biphenyl derivatives used as pharmaceuticals can bind to specific receptors, inhibiting the action of certain enzymes and leading to a reduction in blood pressure .

Safety and Hazards

Biphenyl can cause skin and eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

4,4-dimethyl-3-phenylcyclohexa-2,5-diene-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-13(2)8-9-14(15,16)10-12(13)11-6-4-3-5-7-11/h3-10,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRGRPYLKBAAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(C=C1C2=CC=CC=C2)(O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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